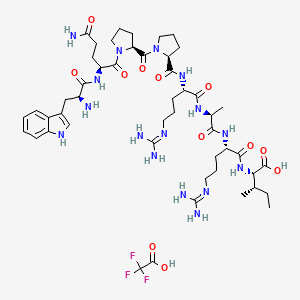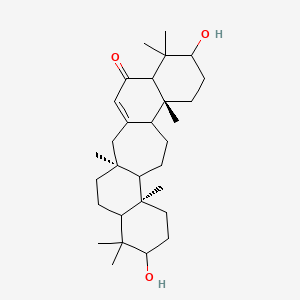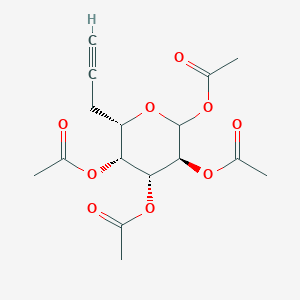![molecular formula C6H8ClN3O2 B12430686 3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one approach . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions followed by treatment with appropriate reagents is a common industrial approach .
化学反応の分析
Types of Reactions
3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[3,4-d]pyrimidine derivatives .
科学的研究の応用
3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in inhibiting specific enzymes and proteins.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2. This binding inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar biological activities and are used in cancer research.
Uniqueness
3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride is unique due to its specific substitution pattern and its ability to inhibit multiple kinases simultaneously. This multi-targeted approach enhances its potential as a therapeutic agent .
特性
分子式 |
C6H8ClN3O2 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
4a,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-5-3-1-7-2-4(3)8-6(11)9-5;/h3,7H,1-2H2,(H,9,10,11);1H |
InChIキー |
CUGKMDUBYKRRBI-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=NC(=O)NC2=O)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)



![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)



![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)

